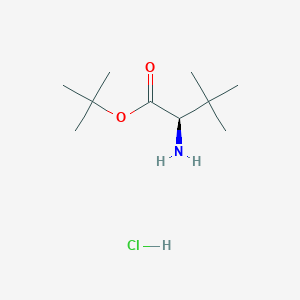

D-tert-leucine t-butyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“D-tert-leucine t-butyl ester hydrochloride” is an organic compound . It is often used in biochemical research and pharmaceutical preparations .

Synthesis Analysis

“this compound” can be prepared by reacting D-leucine with tert-butanol in an alkali solution, and then reacting with hydrochloric acid .

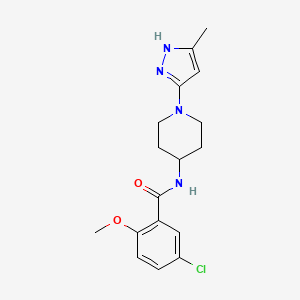

Molecular Structure Analysis

The molecular formula of “this compound” is C10H21NO2·HCl . Its molecular weight is 223.74 .

Chemical Reactions Analysis

“this compound” is used in the synthesis of chiral copper (II) polymers that can catalyze the kinetic resolution of secondary alcohols by acylation . It is also used as a protective group to synthesize organic compounds with biological activity, such as pharmaceutical intermediates .

Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It is soluble in ethanol . It has a specific rotation of -15.0 to -23.0 degrees (C=2, EtOH) . It should be stored under inert gas and conditions to avoid are hygroscopic .

Mechanism of Action

D-tLeu-tBu-HCl acts as a catalyst in biochemical and physiological processes. It is able to bind to a variety of proteins and enzymes and induce conformational changes that result in the activation or inhibition of the target molecule. Additionally, D-tLeu-tBu-HCl can interact with other molecules in the environment, such as small molecules, ions, and other proteins, to induce a conformational change in the target molecule.

Biochemical and Physiological Effects

D-tLeu-tBu-HCl has a wide range of effects on biochemical and physiological processes. It can stimulate the activity of enzymes, modulate gene expression, and regulate protein-protein interactions. Additionally, D-tLeu-tBu-HCl can affect the activity of ion channels, activate signal transduction pathways, and modulate cell-cell adhesion.

Advantages and Limitations for Lab Experiments

The use of D-tLeu-tBu-HCl in lab experiments has several advantages. It is a relatively inexpensive compound, and can be easily synthesized in the lab. Additionally, D-tLeu-tBu-HCl is a relatively stable compound, and can be stored for long periods of time without significant degradation. However, D-tLeu-tBu-HCl can be toxic in high concentrations, and should be handled with caution.

Future Directions

For research include the development of more effective catalysts, the study of new metabolic pathways, and the investigation of new signal transduction pathways. Additionally, the use of D-tLeu-tBu-HCl in drug development is an area of active research, as it can be used to modulate the activity of proteins and enzymes involved in disease processes. Finally, the use of D-tLeu-tBu-HCl in biotechnology is an area of active research, as it can be used to modify proteins and enzymes for a variety of applications.

Synthesis Methods

D-tLeu-tBu-HCl can be synthesized in a two-step process. The first step involves the reaction of tert-butyl alcohol and D-leucine in the presence of hydrochloric acid, which yields D-tLeu-tBu-HCl as a product. The second step involves the reaction of D-tLeu-tBu with hydrochloric acid, which yields D-tLeu-tBu-HCl as a product.

Scientific Research Applications

D-tLeu-tBu-HCl is used as a catalyst in a variety of biochemical and physiological studies. It is used in the study of protein-protein interactions, enzyme kinetics, and enzyme inhibition. It is also used in the study of metabolic pathways, signal transduction, and gene expression. Additionally, D-tLeu-tBu-HCl is used in the study of cell-cell adhesion and cellular metabolism.

Safety and Hazards

“D-tert-leucine t-butyl ester hydrochloride” is not obviously harmful under normal conditions of use, but it may irritate the eyes, skin, and respiratory system . During operation, it is recommended to wear appropriate personal protective equipment, such as gloves and protective glasses . Avoid inhaling dust or contact with skin .

properties

IUPAC Name |

tert-butyl (2R)-2-amino-3,3-dimethylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-9(2,3)7(11)8(12)13-10(4,5)6;/h7H,11H2,1-6H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJKHARXMDMOCG-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2615814.png)

![6-Acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2615816.png)

![(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2615817.png)

![4-methoxy-2,5-dimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2615821.png)

![3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2615831.png)

![2-Chloro-N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylpropanamide](/img/structure/B2615832.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2615833.png)

![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2615834.png)

![N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide](/img/structure/B2615835.png)